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molecular formula C5H4ClFN2S B2978062 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine CAS No. 87789-51-3

2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine

Cat. No. B2978062
M. Wt: 178.61
InChI Key: JORGKVXNFHVPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345708B2

Procedure details

To a cold (0° C.) solution of tert-butylmagnesium chloride (7.5 mL, 1M solution in THF, 7.5 mmol) in THF (15 mL) was added slowly a solution of 2-chloro-5-fluoro-4-(methylthio)pyrimidine (0.9 g, 5.0 mmol) in 1,2-dimethoxyethane (5 mL). The reaction mixture was stirred at 15° C. for 1 hour, then cooled to 0° C. and triethylamine (0.7 mL, 5.0 mmol) was added, followed by the addition of a solution of iodine (1.3 g, 5.0 mmol) in tetrahydrofuran (3 mL). Water (10 mL) was added to quench the reaction and pH was adjusted to 1 using 6N hydrochloric acid. The aqueous phase was extracted twice with ethyl acetate (2×15 mL). The combined organic phases were washed with aqueous sodium thiosulfate and then brine, dried over MgSO4, filtered and concentrated in vacuo to give a brown solid which was used without further purification.
Name
tert-butylmagnesium chloride
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Cl)([CH3:4])([CH3:3])[CH3:2].[Cl:7][C:8]1[N:13]=[C:12]([S:14][CH3:15])[C:11]([F:16])=[CH:10][N:9]=1.C(N(CC)CC)C.II.Cl>C1COCC1.COCCOC.O>[C:1]([C:10]1[C:11]([F:16])=[C:12]([S:14][CH3:15])[N:13]=[C:8]([Cl:7])[N:9]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
tert-butylmagnesium chloride
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Name
Quantity
0.9 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)SC)F
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
II
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 15° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction and pH
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with ethyl acetate (2×15 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with aqueous sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)C1=NC(=NC(=C1F)SC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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